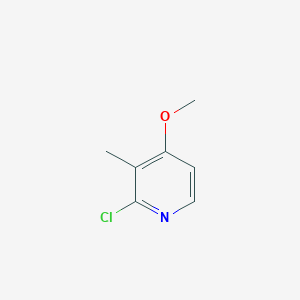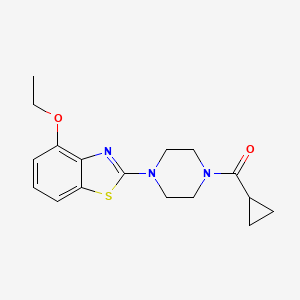![molecular formula C15H17N3O5 B2887735 [(Z)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino] cyclopropanecarboxylate CAS No. 339019-92-0](/img/structure/B2887735.png)
[(Z)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino] cyclopropanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound [(Z)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino] cyclopropanecarboxylate is an intricate organic compound that has captured the interest of researchers due to its unique structure and potential applications. This compound, featuring a cyclopropane ring and functional groups like nitro and morpholinyl, offers a fascinating glimpse into contemporary organic chemistry's versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the key synthetic routes to prepare [(Z)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino] cyclopropanecarboxylate involves the reaction between 4-morpholin-4-yl-3-nitrobenzaldehyde and cyclopropanecarboxylic acid. The formation of the compound requires specific conditions including a controlled temperature and the use of a suitable catalyst to ensure the Z-configuration of the double bond is maintained.
Industrial Production Methods
Industrial production often involves the same reaction but scaled up to meet commercial demands. High-pressure reactors and continuous flow techniques are employed to ensure high yield and purity. The reaction conditions are carefully monitored and optimized for large-scale synthesis to maintain consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the morpholinyl and nitro groups, leading to the formation of various oxidized derivatives.
Reduction: : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide are typically used as oxidizing agents under acidic conditions.
Reduction: : Catalytic hydrogenation using palladium or platinum catalysts in an appropriate solvent.
Substitution: : Substitution reactions often utilize reagents like halogens or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amine forms, and various substituted benzene compounds depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound serves as a model for studying reaction mechanisms and exploring new synthetic methodologies. Its unique structure makes it a valuable tool for investigating steric and electronic effects in organic reactions.
Biology
Biologically, this compound has potential applications in medicinal chemistry. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development, particularly in designing inhibitors or modulators of specific enzymes or receptors.
Medicine
In medicine, the compound's ability to interact with biological molecules opens avenues for developing new therapeutic agents. Research is ongoing to explore its efficacy and safety in treating various conditions.
Industry
Industrially, this compound finds use in the development of advanced materials and as an intermediate in the synthesis of complex organic molecules. Its robust structure makes it suitable for various applications, from pharmaceuticals to agrochemicals.
Mecanismo De Acción
The mechanism by which [(Z)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino] cyclopropanecarboxylate exerts its effects involves its interaction with specific molecular targets. These may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The presence of the morpholinyl group suggests a potential for binding to proteins, altering their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Comparing [(Z)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino] cyclopropanecarboxylate with other similar compounds highlights its uniqueness in terms of structure and reactivity. Similar compounds include:
[(Z)-benzylideneamino] cyclopropanecarboxylate: : Lacks the nitro and morpholinyl groups, resulting in different chemical reactivity.
[(Z)-(4-morpholin-4-ylphenyl)methylideneamino] cyclopropanecarboxylate: : Does not have the nitro group, affecting its oxidation-reduction potential.
List of Similar Compounds
[(Z)-benzylideneamino] cyclopropanecarboxylate
[(Z)-(4-morpholin-4-ylphenyl)methylideneamino] cyclopropanecarboxylate
[(Z)-(3-nitrophenyl)methylideneamino] cyclopropanecarboxylate
Exploring these similarities and differences can offer deeper insights into the behavior and applications of this compound in various fields of research and industry.
Propiedades
IUPAC Name |
[(Z)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino] cyclopropanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5/c19-15(12-2-3-12)23-16-10-11-1-4-13(14(9-11)18(20)21)17-5-7-22-8-6-17/h1,4,9-10,12H,2-3,5-8H2/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQHWFRHUYWNAY-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)ON=CC2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(=O)O/N=C\C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
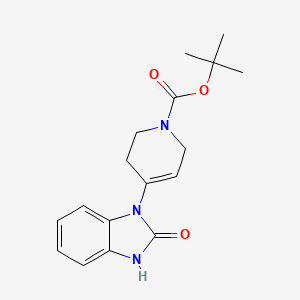
![2-Methyl-2,7-diazaspiro[4.4]nonan-3-one dihydrochloride](/img/structure/B2887652.png)
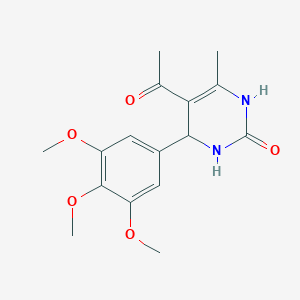
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2887657.png)
![N-(1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidin-3-yl)acetamide](/img/structure/B2887669.png)
![7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2887670.png)
![Methyl 4-[3-(phenoxymethyl)azetidine-1-carbonyl]benzoate](/img/structure/B2887673.png)
![5-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B2887674.png)
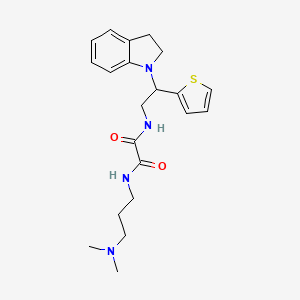
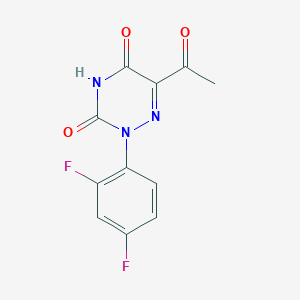
![[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2887662.png)
![1-[(benzyloxy)methyl]cyclopropane-1-sulfonyl chloride](/img/structure/B2887663.png)
